tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 920036-34-6
VCID: VC3394716
InChI: InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I
Molecular Formula: C11H12IN3O2
Molecular Weight: 345.14 g/mol

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

CAS No.: 920036-34-6

Cat. No.: VC3394716

Molecular Formula: C11H12IN3O2

Molecular Weight: 345.14 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate - 920036-34-6

Specification

CAS No. 920036-34-6
Molecular Formula C11H12IN3O2
Molecular Weight 345.14 g/mol
IUPAC Name tert-butyl 3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
Standard InChI Key OKKLWSNHFSFXEM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I

Introduction

Chemical Identity and Structure

Basic Identification Parameters

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is cataloged in chemical databases with the following identifiers :

ParameterValue
PubChem CID57443610
CAS Number920036-34-6
Molecular FormulaC11H12IN3O2
Molecular Weight345.14 g/mol
IUPAC Nametert-butyl 3-iodopyrazolo[3,4-b]pyridine-1-carboxylate

Structural Nomenclature and Synonyms

The compound is recognized by several alternative names in scientific literature and chemical databases :

  • 1-BOC-3-IODO-1H-PYRAZOLO[3,4-B]PYRIDINE

  • tert-butyl 3-iodopyrazolo[3,4-b]pyridine-1-carboxylate

  • 1H-PYRAZOLO[3,4-B]PYRIDINE-1-CARBOXYLIC ACID, 3-IODO-, 1,1-DIMETHYLETHYLESTER

Structural Features and Characteristics

The molecular structure consists of several key components:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic heterocycle comprising a pyrazole ring fused with a pyridine ring

  • Iodine substituent: Located at the 3-position of the pyrazole ring, providing a reactive site for various transformations

  • tert-Butyloxycarbonyl (Boc) group: Attached to the N1 position, serving as a protecting group for the pyrazole nitrogen

This structural arrangement creates a planar aromatic system with specific electronic properties that determine its chemical reactivity and potential interactions with biological targets.

Physical and Chemical Properties

Physical Properties

Based on the molecular structure and available data, tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exhibits the following physical properties :

PropertyValue
Physical StateSolid at room temperature
Molecular Weight345.14 g/mol
ColorTypically off-white to light yellow
SolubilitySoluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran)

Chemical Reactivity

The compound's reactivity is primarily determined by three structural features:

  • The iodine atom at the 3-position: Highly reactive in metal-catalyzed cross-coupling reactions

  • The pyrazolo[3,4-b]pyridine core: Possesses both nucleophilic and electrophilic sites

  • The Boc protecting group: Removable under acidic conditions

This reactivity profile makes the compound versatile for diverse chemical transformations, particularly for building complex molecular structures.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves a multi-step procedure:

  • Preparation of the pyrazolo[3,4-b]pyridine core structure through heterocyclic synthesis

  • Halogenation at the 3-position using appropriate iodinating reagents

  • Protection of the N1 position with a tert-butyloxycarbonyl (Boc) group

Specific Synthetic Protocols

A representative synthetic route may involve:

  • Preparation of 1H-pyrazolo[3,4-b]pyridine through cyclization reactions

  • Selective iodination at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent

  • Protection of the pyrazole nitrogen with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP)

This synthetic sequence allows for the efficient preparation of the target compound with good yields and purity.

Applications in Chemical Research

Synthetic Utility

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate serves as a valuable synthetic intermediate in organic chemistry due to several key features:

  • The iodine atom at the 3-position enables various cross-coupling reactions:

    • Suzuki-Miyaura coupling for introduction of aryl or heteroaryl groups

    • Sonogashira coupling for incorporation of alkynyl moieties

    • Negishi coupling for alkyl or aryl zinc additions

    • Stille coupling for transfer of organostannane groups

  • The protected nitrogen allows for selective reactivity, avoiding side reactions at the pyrazole N-H position

  • The Boc group can be selectively removed under acidic conditions, enabling further functionalization at the N1 position

These features make the compound particularly useful for the construction of complex molecular libraries and the development of structure-activity relationship studies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate would typically show:

  • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the pyridine ring

  • A distinctive singlet at approximately δ 1.5-1.7 ppm for the nine protons of the tert-butyl group

The 13C NMR spectrum would display:

  • Signals for the aromatic carbons of the pyrazolo[3,4-b]pyridine core

  • A distinctive signal for the carbonyl carbon of the carbamate (δ ~150 ppm)

  • Signals for the quaternary carbon (δ ~80-85 ppm) and methyl carbons (δ ~28 ppm) of the tert-butyl group

  • A characteristic signal for the carbon bearing the iodine atom

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 345.14 g/mol and show characteristic fragmentation patterns, including:

  • Loss of the tert-butyl group (-57 mass units)

  • Loss of the entire Boc group (-100 mass units)

  • Potential loss of iodine (-127 mass units)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are typically used for purity analysis and reaction monitoring of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. The compound generally shows good retention on common stationary phases due to its aromatic nature and moderate polarity.

Structure-Activity Relationships

Key Structural Elements

The structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives provide insights into the potential applications of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:

  • The pyrazolo[3,4-b]pyridine core serves as a rigid scaffold that can orient substituents in specific spatial arrangements

  • The iodine at the 3-position acts as a synthetic handle but may also contribute to specific biological interactions

  • The tert-butyloxycarbonyl group affects the electronic properties of the heterocyclic system and influences lipophilicity

Comparative Analysis with Related Compounds

The following table compares tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with structurally related compounds:

CompoundStructural DifferenceFunctional Significance
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateReference compoundSynthetic intermediate with iodine at 3-position
3-iodo-1H-pyrazolo[3,4-b]pyridineNo Boc protectionHigher reactivity at N1, less stability
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateBromine instead of iodineDifferent reactivity in coupling reactions
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylateChlorine instead of iodineLower reactivity in coupling reactions

This comparative analysis highlights the unique position of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate within its chemical family, particularly its balanced reactivity and stability.

Future Research Directions

Synthetic Methodologies

Future research on tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate may focus on:

  • Development of more efficient and selective synthetic routes

  • Exploration of green chemistry approaches for its preparation

  • Investigation of one-pot methodologies for functionalization at multiple positions

Medicinal Chemistry Applications

Potential areas for exploration in medicinal chemistry include:

  • Systematic structure-activity relationship studies of derivatives

  • Target-directed synthesis of analogs for specific biological targets

  • Development of combinatorial libraries based on this scaffold

  • Investigation of the potential therapeutic applications of derivatives

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